molecular formula C12H11N3OS B11478211 [1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-

[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-

Cat. No.: B11478211
M. Wt: 245.30 g/mol
InChI Key: YFBBWGDBRDJOLR-UHFFFAOYSA-N
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Description

[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the broader category of organoheterocyclic compounds

Preparation Methods

The synthesis of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction yields 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile, which can be further treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s effects are mediated through the phosphorylation of target proteins, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar compounds to [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetonitrile

InChI

InChI=1S/C12H11N3OS/c13-5-6-15-7-14-11-10(12(15)16)8-3-1-2-4-9(8)17-11/h7H,1-4,6H2

InChI Key

YFBBWGDBRDJOLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC#N

Origin of Product

United States

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